molecular formula C15H13NO4 B5236732 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

Cat. No. B5236732
M. Wt: 271.27 g/mol
InChI Key: UEPNTIKJHCEBLN-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione, also known as AMD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMD is a synthetic compound that belongs to the class of pyrano[2,3-f]chromenes, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is not fully understood. However, it has been proposed that 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione exerts its biological activities by binding to specific targets, such as enzymes or receptors, and modulating their activity. For example, 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has been shown to have a wide range of biochemical and physiological effects. For example, 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of certain enzymes involved in cellular metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione in lab experiments is its high potency and selectivity. 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has been shown to exhibit biological activities at low concentrations, which makes it a valuable tool for studying specific biological processes. However, one limitation of using 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro assays.

Future Directions

There are several future directions for the research of 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione. One direction is to further investigate the mechanism of action of 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione and identify its specific targets in cells. Another direction is to explore the potential applications of 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione in drug development, particularly for the treatment of cancer and inflammatory diseases. Additionally, there is a need to develop more efficient methods for the synthesis of 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione and its derivatives to facilitate its use in various fields.

Scientific Research Applications

10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In material science, 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has been used as a fluorescent probe for the detection of metal ions. In agriculture, 10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has been used as a plant growth regulator.

properties

IUPAC Name

(10Z)-10-(aminomethylidene)-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-15(2)14(18)9(7-16)12-10(20-15)5-3-8-4-6-11(17)19-13(8)12/h3-7H,16H2,1-2H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNTIKJHCEBLN-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=CN)C2=C(O1)C=CC3=C2OC(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)/C(=C\N)/C2=C(O1)C=CC3=C2OC(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 2
Reactant of Route 2
10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 3
10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 4
10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 5
10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 6
10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

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